3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Overview
Description
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound featuring a pyrazole core with various substituents, including a boronic acid derivative and a trimethylsilyl group
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized starting from 3,5-dimethylpyrazole. The pyrazole ring is first functionalized with a boronic acid derivative through a reaction with bis(pinacolato)diboron in the presence of a suitable catalyst, such as palladium on carbon (Pd/C).
Trimethylsilyl Ether Formation: The boronic acid derivative is then reacted with (trimethylsilyl)ethanol in the presence of a base, such as triethylamine, to form the trimethylsilyl ether.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions, although this is less common.
Substitution Reactions: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Pyrazoles: Formed through the reduction of the pyrazole ring.
Substituted Derivatives: Formed through nucleophilic substitution of the trimethylsilyl group.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of bioconjugation techniques and probes for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The trimethylsilyl group can protect reactive sites during synthesis and be removed under mild conditions.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Cross-Coupling: Involves the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Bioconjugation: Targets specific biomolecules for labeling or modification, aiding in biological studies and diagnostics.
Comparison with Similar Compounds
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole: Similar structure but with an isoxazole ring instead of pyrazole.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyrazole ring.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Features a benzamide group instead of a pyrazole ring.
Uniqueness: The presence of the pyrazole ring and the trimethylsilyl group in this compound provides unique chemical properties and reactivity compared to similar compounds. The pyrazole ring offers a different electronic environment and potential for hydrogen bonding, while the trimethylsilyl group provides steric protection and ease of deprotection.
Biological Activity
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and data sources.
- Molecular Formula : C13H23BN2O2
- Molar Mass : 250.14 g/mol
- CAS Number : 1082503-79-4
- Storage Conditions : 2-8°C
The compound is believed to act through inhibition of specific kinases involved in cellular signaling pathways. These pathways are crucial for various biological processes, including cell proliferation and immune responses. The presence of a boron atom in its structure suggests potential interactions with biological molecules that could lead to covalent modifications.
Anticancer Activity
Recent studies have indicated that compounds similar to 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
Data suggests that the compound may also possess antimicrobial properties:
- Bacterial Inhibition : Tests indicate effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Kinase Inhibition : It shows potential as a dual inhibitor targeting TEC kinases which are implicated in hematological malignancies. The selectivity against other kinases enhances its therapeutic profile.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Inhibits TEC kinases |
Case Study: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced anticancer activity against leukemia cell lines. The study utilized IC50 values to quantify the potency of these compounds:
- IC50 Values : The most potent derivative showed an IC50 value of less than 100 nM against leukemia cells.
Properties
IUPAC Name |
2-[[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BN2O3Si/c1-13-15(18-22-16(3,4)17(5,6)23-18)14(2)20(19-13)12-21-10-11-24(7,8)9/h10-12H2,1-9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHURVGQRAMQDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)COCC[Si](C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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